1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-
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Overview
Description
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- is a complex organic compound with the molecular formula C21H23N3OS. It is known for its unique structure, which includes a piperidine ring, a pyridine ring, and a benzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylbenzo[b]thiophene.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzothiophene moiety reacts with a piperidine derivative.
Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the intermediate compound, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-2-pyridinyl-
- 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-4-pyridinyl-
- 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-5-pyridinyl-
Uniqueness
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical properties compared to its analogs .
Biological Activity
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- (CAS No. 1164113-03-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, a benzo[b]thienyl moiety, and a pyridinyl group. Its molecular formula is C21H23N3OS, indicating the presence of nitrogen and sulfur, which are often linked to biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with piperidine and thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Studies have noted that similar compounds can inhibit the growth of pathogenic bacteria and fungi.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of soluble epoxide hydrolase, which is involved in inflammatory processes.
Antitumor Activity
A study published in PubMed explored the synthesis of various piperidine derivatives and their antitumor effects. The results indicated that compounds with the benzo[b]thienyl structure displayed notable cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
Antibacterial Activity
Another investigation focused on the antibacterial properties of related piperidine derivatives. The study found that these compounds exhibited significant inhibition against common bacterial strains, highlighting their potential as new antibacterial agents .
Enzyme Inhibition Studies
Research has also identified 1-piperidinecarboxamide derivatives as effective inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is linked to various inflammatory diseases. The inhibition of sEH by these compounds suggests their utility in treating conditions such as hypertension and pain management .
Case Study 1: Synthesis and Evaluation
In a comprehensive study, researchers synthesized a series of piperidine derivatives and evaluated their biological activities. Among these, the compound 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- was highlighted for its robust antitumor activity in vitro. The study utilized high-throughput screening methods to assess efficacy against multiple cancer cell lines .
Case Study 2: Pharmacokinetics and Metabolism
Another research article detailed the pharmacokinetic profile of similar piperidine derivatives. It was found that modifications to the structure significantly influenced bioavailability and metabolic stability. Such findings are critical for optimizing therapeutic applications .
Comparative Analysis Table
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(3-methyl-1-benzothiophen-2-yl)methyl]-N-pyridin-3-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-15-18-6-2-3-7-19(18)26-20(15)13-16-8-11-24(12-9-16)21(25)23-17-5-4-10-22-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,23,25) |
InChI Key |
NNBZAVBGFXRBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC3CCN(CC3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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